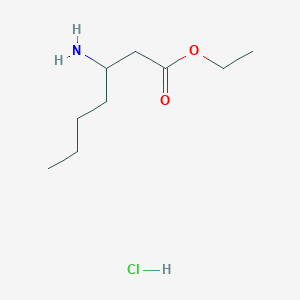

Ethyl 3-aminoheptanoate hydrochloride

Description

Overview of Beta-Amino Acid Esters in Synthetic Chemistry

Beta-amino acids and their corresponding esters are crucial structural motifs in organic chemistry and medicinal chemistry. nih.gov Unlike their alpha-amino acid counterparts, the amino group is attached to the third carbon atom (the β-carbon) relative to the carboxyl group. This structural difference imparts unique conformational properties and biological activities. Beta-amino acid esters are key building blocks for the synthesis of a wide array of biologically significant molecules, including peptides, natural products, and pharmaceuticals. nih.govresearchgate.net They are particularly important in the construction of peptidomimetics, which can exhibit enhanced metabolic stability compared to natural peptides. nih.gov The development of efficient synthetic methods for preparing β-amino acid esters, such as the aza-Michael addition, is an active area of research. mdpi.comrsc.orgorganic-chemistry.org

Significance of Ethyl 3-aminoheptanoate Hydrochloride as a Chemical Synthon

Ethyl 3-aminoheptanoate hydrochloride serves as a valuable chemical synthon, or building block, in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a diverse range of chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it more convenient for storage and use in various reactions. cymitquimica.com The seven-carbon chain provides a specific lipophilic character that can be exploited in the design of more complex target molecules.

Scope and Objectives of Research on Ethyl 3-aminoheptanoate Hydrochloride

Research concerning Ethyl 3-aminoheptanoate hydrochloride primarily focuses on its application in the synthesis of novel organic compounds. Key objectives include its use as a precursor for creating complex molecular architectures, particularly those with potential biological activity. Investigations aim to leverage its chiral center for asymmetric synthesis, develop new synthetic methodologies that utilize it as a starting material, and explore its incorporation into larger molecules like beta-lactams and other heterocyclic systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-aminoheptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-3-5-6-8(10)7-9(11)12-4-2;/h8H,3-7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBQEEZRHWOUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945419-80-7 | |

| Record name | Heptanoic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945419-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Ethyl 3 Aminoheptanoate Hydrochloride

Classical Chemical Synthesis Approaches for Beta-Aminoheptanoates

Traditional synthetic routes provide robust and well-established methods for the preparation of β-amino esters. These approaches typically focus on the formation of the racemic product through fundamental organic reactions.

Esterification is a direct method for synthesizing ethyl 3-aminoheptanoate from its corresponding carboxylic acid precursor, 3-aminoheptanoic acid. The Fischer-Speier esterification is a common and straightforward approach. cerritos.edu This reaction involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst. chemguide.co.ukmasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. chemguide.co.uk To drive the equilibrium toward the ester product, water is often removed as it is formed. masterorganicchemistry.com

Another effective method involves the use of thionyl chloride (SOCl₂) in ethanol (B145695). This procedure first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ester. mdpi.com This method is often efficient and yields the final product as its hydrochloride salt directly.

| Catalyst/Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Concentrated H₂SO₄ | Reflux in excess ethanol | Inexpensive and common catalyst. | Reaction is reversible; may require water removal. masterorganicchemistry.com |

| SOCl₂ | Reaction in ethanol, often at room temperature or gentle heat. | High yield; forms the hydrochloride salt directly. mdpi.com | SOCl₂ is corrosive and releases HCl gas. |

| Acetyl Chloride | Generates HCl in situ in ethanol. | Milder than using concentrated acids directly. cerritos.edu | Stoichiometric amounts of reagent are consumed. |

Reduction pathways offer an alternative route to β-amino esters, typically starting from β-keto esters or β-enamino esters. One prominent method is the reductive amination of a β-keto ester, such as ethyl 3-oxoheptanoate. This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). researchgate.netnih.gov

Alternatively, a pre-formed β-enamino ester can be stereoselectively reduced. The reduction of the carbon-carbon double bond of the enamine yields the final β-amino ester. This can be achieved through catalytic hydrogenation, a method known for its efficiency. acs.org

| Starting Material | Method | Typical Reagents | Key Features |

|---|---|---|---|

| β-Keto Ester (ethyl 3-oxoheptanoate) | Reductive Amination | NH₃ or NH₄OAc, NaBH₃CN, or H₂/Pd-C | A versatile one-pot procedure. researchgate.net |

| β-Enamino Ester | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Often provides high yields and can be adapted for stereoselectivity. acs.org |

Amide bond formation is a cornerstone of organic synthesis. hepatochem.com While not a direct route to the title ester, these reactions are crucial for creating derivatives from 3-aminoheptanoic acid, which could be intermediates in more complex syntheses. The process involves the activation of the carboxylic acid group of an N-protected 3-aminoheptanoic acid, followed by reaction with an amine. hepatochem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. nih.govpeptide.com The HOBt traps the activated intermediate to form an active ester, which then cleanly reacts with the amine to form the desired amide bond. peptide.com Other advanced reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also offer high efficiency, particularly for sterically hindered substrates. luxembourg-bio.com

Advanced and Stereoselective Synthesis of Ethyl 3-aminoheptanoate Hydrochloride

Modern synthetic chemistry increasingly demands enantiomerically pure compounds. Advanced methodologies using biocatalysis and chiral metal catalysts allow for the highly selective synthesis of a single enantiomer of ethyl 3-aminoheptanoate.

Enzymatic methods provide an environmentally friendly and highly selective route to chiral β-amino esters. nih.gov The most common strategy is the kinetic resolution of a racemic mixture of ethyl 3-aminoheptanoate using lipases. Lipases can selectively catalyze the hydrolysis of one enantiomer of the ester, leaving the other unreacted. For example, Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSIM) have demonstrated high enantioselectivity in the hydrolysis of various β-amino esters. mdpi.commdpi.com

This process typically furnishes the unreacted ester (e.g., the (R)-enantiomer) and the hydrolyzed carboxylic acid (e.g., the (S)-enantiomer) with high enantiomeric excess (ee). mdpi.com The success of the resolution is quantified by the enantiomeric ratio (E-value), with high E-values (>100) indicating excellent separation. nih.gov

| Enzyme | Reaction Type | Typical Substrate | Selectivity |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Hydrolysis, Acylation, Transesterification | Acyclic and cyclic β-amino esters | High (E > 200 often achievable). nih.govresearchgate.net |

| Pseudomonas cepacia Lipase (PSIM) | Hydrolysis | Aryl-substituted β-amino esters | Excellent (E > 200). mdpi.com |

| Aminoacylase | N-acyl Hydrolysis | N-acyl β-amino acids | High enantioselectivity. researchgate.net |

Asymmetric catalysis offers a powerful method for the direct synthesis of enantiomerically enriched β-amino esters, potentially converting all of the starting material into the desired product. A key strategy is the asymmetric hydrogenation of β-enamino esters. This reaction utilizes transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands (e.g., bisphosphepine ligands). The chiral catalyst creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess.

Another important approach is the asymmetric Mannich reaction. organic-chemistry.org This involves the addition of a ketone-derived silyl (B83357) enol ether to an imine, catalyzed by a chiral Lewis acid or organocatalyst. This C-C bond-forming reaction can generate highly substituted β-amino esters with excellent enantioselectivity. organic-chemistry.org These catalytic methods are at the forefront of modern organic synthesis for producing chiral building blocks like ethyl 3-aminoheptanoate. rsc.org

Diastereoselective Approaches

The synthesis of specific stereoisomers of β-amino acids and their esters, such as ethyl 3-aminoheptanoate, is of significant interest due to the differential biological activities of enantiomers and diastereomers. Diastereoselective approaches are designed to control the three-dimensional arrangement of atoms at newly formed stereocenters relative to existing ones.

Several catalytic asymmetric methods have been developed for the synthesis of β-amino acids that can be adapted to produce specific diastereomers of ethyl 3-aminoheptanoate. These strategies often involve carbon-carbon, carbon-nitrogen, or carbon-hydrogen bond-forming reactions. For instance, the alkylation of chiral enamides or the addition of nucleophiles to chiral imines can proceed with high diastereoselectivity. scielo.br One established method involves the alkylation of the dianion of a chiral N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide, which has been shown to yield monoalkylated products with diastereoselectivities ranging from 65-86%. scielo.br

Another powerful strategy is the use of phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. This method, influenced by a chiral quaternary ammonium (B1175870) bromide, can achieve high levels of both enantio- and diastereoselectivity, providing a route to various β-alkyl-α-amino acid derivatives. organic-chemistry.org Furthermore, biocatalytic dynamic kinetic resolution (DKR) has emerged as a highly efficient approach. This method can establish two adjacent stereocenters with excellent diastereo- and enantioselectivity in a single step using a transaminase enzyme. nih.gov

| Method | Key Feature | Typical Diastereoselectivity | Reference |

| Chiral Auxiliary Alkylation | Alkylation of dianion derived from a chiral amide | 65-86% ds | scielo.br |

| Phase-Transfer Catalysis | Asymmetric alkylation using a chiral catalyst | High syn-selectivity | organic-chemistry.org |

| Biocatalytic DKR | Transaminase-based dynamic kinetic resolution | High diastereo- and enantioselectivity | nih.gov |

| Nucleophilic Addition | Addition of nucleophiles to prochiral double bonds | Varies with method | nih.gov |

These methodologies underscore the progress in controlling stereochemical outcomes, enabling the targeted synthesis of specific isomers of compounds like ethyl 3-aminoheptanoate hydrochloride. nih.gov

Novel Synthetic Routes and Reaction Optimizations for Ethyl 3-aminoheptanoate Hydrochloride

Modular Synthetic Strategies

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. This approach offers significant flexibility and efficiency, enabling the rapid generation of a library of related compounds for screening purposes. In the context of amino esters, a modular approach might involve a multi-component reaction where the amine, the alkyl backbone, and the ester group can be varied independently.

One such advanced strategy involves a two-bond disconnection that assembles α,α-diaryl α-amino acids in a single step from independently variable reagents. nih.gov This concept, which involves the reaction of an α-keto ester with a nucleophilic phosphine (B1218219) to form a Kukhtin–Ramirez intermediate, followed by interception with an electrophilic arylating agent and an amine nucleophile, could be conceptually adapted for β-amino esters. nih.gov The synthesis of poly(β-amino esters) inherently uses a modular approach, where various amine and diacrylate monomers are combined to create a diverse range of polymers. researchgate.netresolvemass.ca This principle of combining different functional units in a controlled manner is central to developing versatile synthetic routes for molecules like ethyl 3-aminoheptanoate hydrochloride.

Green Chemistry Principles in Ethyl 3-aminoheptanoate Hydrochloride Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com The application of these principles to the synthesis of amino acid esters is an area of active development, driven by both environmental regulations and economic benefits. researchgate.net

Key green chemistry principles relevant to this synthesis include:

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. instituteofsustainabilitystudies.comispe.org

Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. instituteofsustainabilitystudies.comnih.gov Ionic liquids have also been explored as environmentally friendly catalysts and reaction media for the esterification of amino acids. researchgate.net

Catalysis : Employing catalytic reagents over stoichiometric ones to reduce waste. Biocatalysts (enzymes) are particularly valuable as they operate under mild conditions and exhibit high selectivity. researchgate.netispe.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

| Green Chemistry Principle | Application in Amino Acid Ester Synthesis | Benefit |

| Atom Economy | Utilizing addition reactions (e.g., Michael addition) where all atoms are incorporated into the product. | Reduces chemical waste and improves process efficiency. instituteofsustainabilitystudies.com |

| Safer Solvents | Using water or ethanol as the reaction medium instead of chlorinated solvents. instituteofsustainabilitystudies.com | Lowers environmental impact and improves worker safety. mdpi.com |

| Biocatalysis | Employing enzymes (e.g., lipases) to catalyze esterification. | High selectivity, mild reaction conditions, reduced byproducts. researchgate.net |

| Renewable Feedstocks | Synthesizing monomers from bio-based sources like natural amino acids. rsc.org | Reduces reliance on fossil fuels and promotes sustainability. researchgate.net |

By integrating these principles, the synthesis of ethyl 3-aminoheptanoate hydrochloride can be made more sustainable and environmentally responsible.

Industrial Scale Production Methods for Amino Acid Esters

The large-scale production of amino acids and their derivatives, including esters, relies on cost-effective and scalable methods. yasmintrading.com While direct chemical synthesis is used for some amino acids, biotechnological processes are often preferred for their efficiency and sustainability. wikipedia.orgcsjmu.ac.in

There are four primary methods for the industrial production of amino acids:

Microbial Fermentation : This is the most widely used method for large-scale amino acid production. yasmintrading.com It utilizes high-performance microbial strains, such as Corynebacterium glutamicum or Escherichia coli, which are genetically engineered to overproduce specific amino acids from inexpensive carbon sources like glucose or molasses. researchgate.netnih.gov The process is highly scalable and cost-effective. yasmintrading.com

Enzymatic Synthesis : This method uses isolated enzymes or whole-cell biocatalysts to convert precursors into the desired amino acid. researchgate.netnih.gov It is particularly valuable for producing nonproteinogenic and enantiomerically pure amino acids and their derivatives. nih.gov The high specificity of enzymes leads to high-purity products with minimal byproducts, though the cost of enzymes can be a limiting factor. yasmintrading.com

Chemical Synthesis : This route involves traditional organic chemistry reactions. While versatile, it often requires harsh reaction conditions, uses toxic reagents, and may produce racemic mixtures that require subsequent resolution, adding to the complexity and cost. yasmintrading.com However, it remains important for amino acids that are difficult to produce via fermentation. nih.gov

Extraction from Protein Hydrolysates : This was an early method involving the hydrolysis of natural proteins and subsequent isolation of individual amino acids. csjmu.ac.in Due to economic considerations, it is now only affordable for a few specific amino acids. yasmintrading.com

The choice of method depends on factors such as the specific amino acid or derivative, required purity, production volume, and economic viability. For amino acid esters, a common industrial approach involves the fermentation or enzymatic synthesis of the amino acid, followed by a chemical esterification step. acs.orggoogle.com

Reaction Mechanisms and Chemical Transformations of Ethyl 3 Aminoheptanoate Hydrochloride

Mechanistic Aspects of Ester Hydrolysis of Ethyl 3-aminoheptanoate

The ester functional group in ethyl 3-aminoheptanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-aminoheptanoic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Under acidic conditions, the hydrolysis follows a multi-step nucleophilic acyl substitution pathway. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Subsequently, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). The collapse of the tetrahedral intermediate results in the expulsion of ethanol and the formation of the protonated carboxylic acid. A final deprotonation step by water regenerates the acid catalyst and yields the final product, 3-aminoheptanoic acid. libretexts.orgchemguide.co.uk This process is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This addition forms a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The liberated ethoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. youtube.com This final acid-base step is essentially irreversible and drives the reaction to completion.

| Hydrolysis Type | Catalyst | Key Steps | Reversibility |

| Acid-Catalyzed | H₃O⁺ | 1. Protonation of C=O | Reversible |

| 2. Nucleophilic attack by H₂O | |||

| 3. Proton transfer | |||

| 4. Elimination of ethanol | |||

| Base-Catalyzed | OH⁻ | 1. Nucleophilic attack by OH⁻ | Irreversible |

| 2. Formation of tetrahedral intermediate | |||

| 3. Elimination of ethoxide | |||

| 4. Deprotonation of carboxylic acid |

Amine Reactivity: Formation of Amide Bonds and Derivatives

The primary amino group in ethyl 3-aminoheptanoate hydrochloride is a key site for a variety of chemical modifications, most notably those involving nucleophilic attack by the nitrogen atom. After neutralization of the hydrochloride salt, the free amine becomes a potent nucleophile, enabling the formation of diverse derivatives.

The lone pair of electrons on the nitrogen atom of the free amine form of ethyl 3-aminoheptanoate allows it to act as a nucleophile in substitution reactions. This reactivity is fundamental to the formation of C-N bonds and is exploited in N-alkylation and N-acylation reactions. In these processes, the amino group attacks an electrophilic carbon center (e.g., in an alkyl halide or an acyl chloride), displacing a leaving group and forming a new derivative. The efficiency of these reactions is contingent on the reactivity of the electrophile and the reaction conditions employed.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the free amine with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction proceeds via a standard Sₙ2 mechanism, where the amino group nucleophilically attacks the alkyl halide. This method can lead to mixtures of mono- and di-alkylated products, although reaction conditions can often be optimized to favor the desired product.

N-Acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is one of the most common transformations of amino esters. The reaction is typically performed using acylating agents such as acid chlorides or acid anhydrides.

With Acid Chlorides: The reaction with an acid chloride is rapid and generally high-yielding. The amino group attacks the highly electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the N-acylated product. This reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the HCl produced.

With Acid Anhydrides: Acid anhydrides are also effective acylating agents, though generally less reactive than acid chlorides. The mechanism is similar, involving nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride. This results in the formation of an N-acyl derivative and a molecule of carboxylic acid as a byproduct.

These reactions are fundamental in peptide synthesis and for creating a wide array of biologically relevant molecules.

N-Arylation, the formation of a bond between the nitrogen atom and an aromatic ring, is a significant transformation for modifying amino acid esters. Modern methods often rely on transition metal catalysis to achieve this coupling efficiently.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classic copper-catalyzed reaction, can be used for the N-arylation of amino acid esters. Modern protocols often employ Cu(I) catalysts, such as copper(I) iodide (CuI), in the presence of a ligand (e.g., a β-diketone) and a base like cesium carbonate (Cs₂CO₃). These improved conditions allow the reaction to proceed at milder temperatures, even at room temperature with aryl iodides, which helps in preserving the stereochemical integrity of chiral centers.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. This method can be applied to the N-arylation of β-amino acid esters using aryl halides or triflates as coupling partners. The catalytic system typically consists of a palladium precatalyst (e.g., t-BuBrettPhos Pd G3) and a suitable base. These reactions are known for their broad substrate scope and tolerance of various functional groups.

| Catalyst System | Aryl Source | Typical Conditions | Key Features |

| Copper (CuI) / β-diketone | Aryl Iodides/Bromides | Cs₂CO₃, Room Temp to 80°C | Mild conditions, suitable for sensitive substrates. |

| Palladium (t-BuBrettPhos) | Aryl Triflates/Halides | Weak Base (e.g., Cs₂CO₃) | Broad scope, minimal racemization. |

The primary amino group of ethyl 3-aminoheptanoate can be converted into other functional groups through diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The process transforms the amino group into a diazonium salt (-N₂⁺).

For aliphatic amines like the one in ethyl 3-aminoheptanoate, the resulting diazonium salt is highly unstable and readily decomposes, losing nitrogen gas (N₂) to form a carbocation. This carbocation can then react with various nucleophiles present in the reaction mixture, leading to substitution or elimination products.

A synthetically useful follow-up reaction is the azide (B81097) displacement . An azido (B1232118) group (-N₃) can be introduced by converting the amino group into a diazonium salt and then displacing it with an azide ion (N₃⁻). More direct methods for converting a primary amine to an azide also exist, often involving a diazo-transfer reagent. The resulting β-azido ester is a valuable synthetic intermediate, as the azide group can be readily converted into other nitrogen-containing functionalities or used in cycloaddition reactions, such as "click" chemistry.

Beyond the direct modification of its amino and ester groups, ethyl 3-aminoheptanoate hydrochloride can be subjected to broader functionalization strategies. The aliphatic side chain, while generally less reactive, can be modified, often requiring initial transformation of the primary functional groups. For instance, reactions can be designed to introduce functionality at the α- or γ-positions relative to the original amino group.

One approach involves the use of the existing functional groups to direct reactions to other parts of the molecule. For example, after N-protection, the α-carbon (C2) can potentially be deprotonated with a strong base to form an enolate, which can then react with electrophiles. This allows for the introduction of alkyl, acyl, or other groups at this position. Such strategies significantly expand the synthetic utility of ethyl 3-aminoheptanoate, enabling the creation of a diverse library of complex molecules derived from this simple β-amino acid ester scaffold.

Incorporation of Functional Groups at the Carbon Chain

The aliphatic carbon chain of ethyl 3-aminoheptanoate offers sites for the introduction of new functional groups, primarily through the activation of C(sp³)–H bonds. While direct functionalization of such unactivated C-H bonds is challenging, modern synthetic methods, particularly those employing transition metal catalysis, provide pathways for this transformation.

The primary mechanism involves a directing group-assisted approach, where the existing amino group on the substrate coordinates to a metal catalyst. This coordination brings the catalyst into close proximity to specific C-H bonds on the alkyl chain, facilitating their cleavage and subsequent functionalization. This process, known as cyclometalation, enables regioselective reactions at positions that would otherwise be unreactive. For β-amino esters, the amino group can direct functionalization at the γ-position or other distal sites. rsc.org

Key strategies for this type of transformation include:

γ-Arylation: Palladium catalysts can be used to introduce aryl groups at the γ-C–H bond of amino acid derivatives. The reaction typically involves a directing group, which can be the native amine itself or an auxiliary group attached to it, to form a stable palladacycle intermediate. rsc.org

γ-Borylation: Iridium-catalyzed reactions can install boryl groups at the γ-position of amines, including amino acid derivatives. These borylated products are versatile intermediates that can be further transformed into other functional groups. rsc.org

These transformations demonstrate that while the carbon chain is generally inert, strategic use of the inherent functionality of the molecule can unlock pathways for complex modifications.

Derivatization for Linker Conjugate Constructs

The primary amine of ethyl 3-aminoheptanoate is a key handle for derivatization, making it a valuable component in the construction of linker-conjugate systems for pharmaceutical and materials science applications. The nucleophilic nature of the amine allows for straightforward reactions to form stable covalent bonds, most commonly amides.

One major application is in the synthesis of poly(β-amino ester)s (PβAEs) . These are biodegradable and pH-responsive polymers often used for drug and gene delivery. PβAEs are synthesized via a Michael addition polymerization where a bis(acrylate ester) reacts with a primary or bis(secondary) amine. rsc.orggoogle.com In this context, the amino group of ethyl 3-aminoheptanoate can react with acrylate-containing monomers to be incorporated into a polymer backbone, effectively acting as a component of a larger delivery vehicle.

Another significant area is the construction of Antibody-Drug Conjugates (ADCs) . ADCs utilize linkers to attach potent cytotoxic drugs to monoclonal antibodies. The amino group of a molecule like ethyl 3-aminoheptanoate can be acylated by a linker-drug complex to form a stable amide bond. For example, a common linker strategy involves a dipeptide, such as valine-citrulline (Val-Cit), which is cleavable by lysosomal enzymes like Cathepsin B. nih.gov The synthesis would involve reacting the deprotected amine of ethyl 3-aminoheptanoate with the activated carboxylic acid of the Val-Cit-drug construct.

The fundamental reaction for these derivatizations is N-acylation , as detailed in the table below.

| Reaction Type | Reagent | Functional Group Targeted | Bond Formed | Resulting Structure |

| N-Acylation | Activated Carboxylic Acid (e.g., acyl chloride, NHS ester) | Primary Amine | Amide | Amide-linked conjugate |

| Michael Addition | Acrylate Monomer | Primary Amine | Carbon-Nitrogen | Poly(β-amino ester) |

Catalytic Reactions Involving Ethyl 3-aminoheptanoate Hydrochloride as a Substrate

Ethyl 3-aminoheptanoate hydrochloride can serve as a substrate in a variety of catalytic systems, leveraging its functional groups to participate in metal-catalyzed, organocatalytic, and biocatalytic transformations.

Metal-Catalyzed Reactions

Transition metals are effective catalysts for a range of reactions involving β-amino esters. A key transformation is the dynamic kinetic resolution (DKR) of these substrates, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer. Heterogeneous palladium catalysts have been shown to effectively racemize β-amino esters, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product when paired with an appropriate enzyme. rsc.org

Furthermore, the principles of C–H activation, as discussed in section 3.3.1, are prime examples of metal-catalyzed reactions where the amino ester is the substrate. The amino group directs the metal catalyst to specific C-H bonds, enabling otherwise difficult functionalizations. rsc.orgnih.gov

| Catalytic System | Reaction Type | Substrate Moiety Involved | Description |

| Palladium (Pd) on solid support | Racemization | Stereocenter | Used in dynamic kinetic resolution to interconvert enantiomers of the β-amino ester. rsc.org |

| Ruthenium (Ru) complexes | C–H Alkylation/Arylation | Amine (as directing group) and Alkyl Chain C-H | The amine directs the Ru catalyst to activate a remote C-H bond for C-C bond formation. acs.org |

| Iridium (Ir) complexes | C–H Borylation | Amine (as directing group) and Alkyl Chain C-H | The amine directs the Ir catalyst for regioselective borylation of a C-H bond. rsc.org |

Organocatalytic Pathways

Organocatalysis, which uses small organic molecules as catalysts, offers metal-free pathways for transforming substrates like β-amino esters. Chiral β-amino esters are valuable products, and organocatalytic methods have been developed for their synthesis, notably through the asymmetric Mannich reaction. acs.orgnih.gov While this describes the synthesis of such molecules, it also highlights their involvement in organocatalytic transition states.

As a substrate, the primary amine of ethyl 3-aminoheptanoate can participate in reactions catalyzed by chiral Brønsted or Lewis acids. More directly, the α-carbon of the ester can act as a nucleophile. For example, in an organocatalyzed Michael addition, a chiral amine catalyst could facilitate the conjugate addition of the β-amino ester enolate (formed by deprotonation at the α-position) to an α,β-unsaturated carbonyl compound. This would create a new carbon-carbon bond and potentially a new stereocenter, demonstrating the utility of the compound as a prochiral nucleophile in organocatalytic transformations.

Biocatalytic Transformation Mechanisms

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations under mild conditions. Ethyl 3-aminoheptanoate, particularly as a racemic mixture, is an excellent substrate for enzymatic kinetic resolution.

The most common mechanism involves the use of lipases, such as Candida antarctica Lipase (B570770) A (CalA) or Lipase B (CAL-B), which exhibit high enantioselectivity. rsc.orgmdpi.com In a typical kinetic resolution via hydrolysis, the enzyme selectively recognizes one enantiomer of the racemic ester and catalyzes its hydrolysis to the corresponding β-amino acid. This process leaves the unreacted ester enantiomer in high enantiomeric excess. mdpi.com Alternatively, in an acylation reaction, the enzyme can selectively acylate one enantiomer of the amine, again resulting in the separation of enantiomers. rsc.org

Another biocatalytic transformation is N-formylation, where a lipase can catalyze the transfer of a formyl group from a donor like ethyl formate (B1220265) to the primary amine of the substrate. This reaction provides a mild and efficient method for amine derivatization. rsc.org

| Enzyme (Biocatalyst) | Reaction Type | Mechanism | Outcome |

| Candida antarctica Lipase B (CAL-B) | Enantioselective Hydrolysis | The enzyme's active site preferentially binds one enantiomer of the ester, facilitating nucleophilic attack by water on the carbonyl carbon. mdpi.com | Separation of enantiomers: one as the β-amino acid, the other as the unreacted β-amino ester. |

| Lipase PSIM (Burkholderia cepacia) | Kinetic Resolution | Similar to CAL-B, it selectively hydrolyzes one enantiomer from a racemic mixture. mdpi.com | Production of enantiomerically pure β-amino acids and esters. |

| Various Lipases | N-Formylation | The enzyme catalyzes the transfer of a formyl group from ethyl formate to the substrate's amino group. rsc.org | Formation of the corresponding N-formyl-β-amino ester. |

Applications of Ethyl 3 Aminoheptanoate Hydrochloride in Complex Organic Synthesis

Role as a Building Block in Peptide and Peptidomimetic Chemistry

The incorporation of β-amino acids, such as the parent amino acid of Ethyl 3-aminoheptanoate, into peptide chains is a cornerstone of peptidomimetic chemistry. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor bioavailability and susceptibility to enzymatic degradation. nih.govnih.gov

The key distinction of β-amino acids is the presence of an additional carbon atom in the backbone compared to the natural α-amino acids. researchgate.net This seemingly minor structural alteration has profound consequences:

Proteolytic Stability: The modified backbone makes peptides containing β-amino acids (β-peptides) resistant to degradation by proteases, enzymes that typically cleave the peptide bonds of α-peptides. This increased stability enhances their potential as therapeutic agents. nih.govresearchgate.net

Structural Diversity: Unlike α-amino acids, β-amino acids can have substituents at either the α (C2) or β (C3) carbon, leading to a greater number of possible stereoisomers for any given side chain. nih.goveurekaselect.com This expanded structural diversity provides vast opportunities for molecular design and the creation of novel secondary structures, such as stable helices and sheets, even in short peptide sequences. researchgate.netethz.ch

Bioactivity: By mimicking the spatial arrangement of side chains in a natural peptide, β-peptidomimetics can be designed to bind to biological targets and elicit specific responses. They have been successfully applied in the design of receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors. nih.goveurekaselect.com

Ethyl 3-aminoheptanoate hydrochloride, as a precursor, can be incorporated into peptide chains using standard solid-phase peptide synthesis techniques after appropriate N-protection, making it a valuable tool in this field. nih.gov

| Feature | α-Peptides | β-Peptides |

| Backbone Structure | -(NH-CHR-CO)- | -(NH-CHR-CH₂-CO)- or -(NH-CH₂-CHR-CO)- |

| Proteolytic Stability | Low (susceptible to enzymatic cleavage) | High (resistant to proteases) nih.gov |

| Secondary Structures | Well-defined (α-helices, β-sheets) | Form stable, unique helical and sheet structures ethz.ch |

| Source | Naturally occurring in proteins | Primarily synthetic |

Utilization in Polymer Synthesis and Material Science

While specific studies on the polymerization of Ethyl 3-aminoheptanoate hydrochloride are not prominent, the broader class of β-amino esters is extensively used in the synthesis of poly(β-amino ester)s (PBAEs). nih.gov These polymers are a significant class of biodegradable and pH-sensitive materials with numerous biomedical applications. resolvemass.ca

PBAEs are typically synthesized through the Michael addition reaction of a primary or secondary amine with a diacrylate monomer. researchgate.net The resulting polymers feature a backbone containing both ester and tertiary amine functionalities, which confer their characteristic properties:

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, breaking down the polymer into smaller, non-toxic byproducts that can be cleared from the body. resolvemass.caresolvemass.ca

pH-Sensitivity: The tertiary amine groups have pKa values that cause them to become protonated in acidic environments (like those found in endosomes or tumor microenvironments). This charge change can trigger the swelling or dissolution of the polymer, enabling the targeted release of a therapeutic payload. nih.govresearchgate.net

These properties make PBAEs highly effective materials for a variety of applications in material science and medicine.

Table of PBAE Applications:

| Application Area | Function of PBAE | Monomer Examples |

|---|---|---|

| Gene Therapy | The cationic nature of PBAEs allows them to complex with negatively charged nucleic acids (DNA, mRNA, siRNA), forming nanoparticles that protect the genetic material and facilitate its entry into cells. nih.govresolvemass.ca | 1,4-Butanediol diacrylate, Various primary amines |

| Drug Delivery | Used to encapsulate and deliver drugs in a controlled, pH-responsive manner, targeting acidic tissues such as tumors or sites of inflammation. bohrium.com | Polyethylene glycol diacrylate, Diethylamine |

| Tissue Engineering | Fabricated into biodegradable scaffolds that provide structural support for cell growth and tissue regeneration. researchgate.net | Custom diacrylates and amines to tune mechanical properties |

Precursor for the Synthesis of Advanced Organic Scaffolds

The bifunctional nature of Ethyl 3-aminoheptanoate hydrochloride makes it a valuable starting material for constructing more complex molecular architectures, including heterocyclic compounds and molecules with rigid scaffolds.

β-Amino esters and their derivatives, β-enamino esters, are versatile precursors for the synthesis of a wide range of heterocyclic compounds. nih.govacs.org The amino and ester groups can participate in cyclization reactions to form various ring systems. For example, β-enamino esters, which can be formed from β-amino esters, react with hydrazines to yield pyrazolones or with active methylene (B1212753) compounds to produce pyridinones. nih.gov These heterocyclic cores are prevalent in pharmaceuticals and biologically active molecules. The specific reaction pathways depend on the chosen reagents and conditions, offering a modular approach to a diverse library of heterocycles. researchgate.netnih.gov

There is no direct literature describing the reaction of Ethyl 3-aminoheptanoate hydrochloride with adamantane (B196018). However, the synthesis of hybrid molecules combining a rigid adamantane core with a β-amino acid structure is a known strategy in medicinal chemistry. researchgate.net The adamantane group is a bulky, lipophilic moiety often incorporated into drug candidates to enhance their binding affinity to biological targets or to improve their pharmacokinetic properties. nih.gov For instance, research has demonstrated the synthesis of 2-(adamant-2-yl)-3-aminopropanoic acid, a novel adamantane-containing β-amino acid, from an adamantane-based precursor. researchgate.net This indicates the chemical feasibility and interest in combining these two pharmacologically relevant scaffolds. Such a strategy could conceptually be applied to precursors like Ethyl 3-aminoheptanoate to create novel, rigid molecules with potential therapeutic applications.

Although no total synthesis of a natural product has been reported using Ethyl 3-aminoheptanoate hydrochloride specifically, β-amino esters are recognized as important intermediates in the synthesis of alkaloids and other natural products. nih.gov Their structure is embedded within many complex natural molecules. Synthetic strategies often involve the stereocontrolled synthesis of a functionalized β-amino ester which is then elaborated into the final target. For example, a functionalized piperidine, a common core structure in many alkaloids, was prepared from a cyclic β-amino ester in a concise synthesis of a surrogate for the natural product (-)-sparteine. nih.gov Furthermore, the practical value of synthesizing enantiopure N-Boc-β³-amino acid methyl esters has been demonstrated in the formal synthesis of sedum alkaloids. nih.gov

Design and Synthesis of Novel Functionalized Organic Molecules

Beyond its role in the specific areas mentioned above, Ethyl 3-aminoheptanoate hydrochloride serves as a versatile platform for creating a wide array of novel organic molecules. The primary amine can undergo a plethora of chemical transformations, including alkylation, acylation, and conjugate additions (such as the aza-Michael reaction), to introduce new functional groups and build molecular complexity. organic-chemistry.org Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, opening up further avenues for derivatization. This dual reactivity allows chemists to use it as a scaffold, systematically modifying it to synthesize libraries of new compounds for screening in drug discovery and materials science.

Computational and Theoretical Investigations of Ethyl 3 Aminoheptanoate Hydrochloride

Quantum Chemical Methods for Ethyl 3-aminoheptanoate Hydrochloride

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. scitechdaily.comnih.gov These calculations solve the Schrödinger equation, providing precise information on electron distribution, which in turn dictates the molecule's geometry, energy, and reactivity. royalsocietypublishing.orgtaylor.edu For a molecule like Ethyl 3-aminoheptanoate hydrochloride, with its combination of a flexible alkyl chain, an ester, and a protonated amine, these methods can reveal how different parts of the molecule influence each other electronically.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum chemical tool for investigating the electronic properties of molecules the size of Ethyl 3-aminoheptanoate hydrochloride. researchgate.net By approximating the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d)), are commonly employed for organic molecules, including amino acid esters, to perform geometry optimization and calculate electronic descriptors. ekb.egnih.gov

Detailed research findings from DFT calculations would focus on several key areas:

Optimized Molecular Geometry: DFT would be used to find the lowest energy three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface. For Ethyl 3-aminoheptanoate hydrochloride, this would highlight the positive charge concentrated around the ammonium (B1175870) group (-NH3+) and the chloride ion, and electronegative regions around the oxygen atoms of the ester group. This mapping is vital for predicting sites susceptible to nucleophilic or electrophilic attack and understanding non-covalent interactions. acs.orgacs.org

| Calculated Property | Exemplary Value | Significance |

|---|---|---|

| Energy of HOMO | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 9.7 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 12.5 D | Quantifies the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations

While quantum methods excel at describing the electronic properties of a single molecule or small clusters, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in larger systems, such as in a solvent. nih.govnih.gov These methods use classical mechanics and force fields (e.g., CHARMM, OPLS-AA) to model atomic motions. nih.govacs.org

Simulations of Reaction Pathways and Transition States

Computational methods can be used to explore the mechanisms of chemical reactions, such as the hydrolysis of the ester group in Ethyl 3-aminoheptanoate hydrochloride. researchgate.netrsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. acs.org

This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the activation barrier for the reaction.

Calculating Activation Energies (ΔG‡): Determining the energy required to reach the transition state, which is crucial for predicting reaction rates. For example, simulations could compare the energy barriers for acid-catalyzed versus base-catalyzed hydrolysis of the ethyl ester. ekb.egresearchgate.netnih.gov

Conformational Analysis and Intermolecular Interactions

The heptanoate (B1214049) chain of the molecule is flexible, allowing it to adopt numerous conformations. nih.gov Molecular dynamics (MD) simulations are ideal for exploring this conformational landscape. researchgate.netacs.org An MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track the movement of every atom over time according to the laws of classical physics.

From these simulations, one can:

Identify Stable Conformers: By analyzing the simulation trajectory, researchers can identify the most frequently occurring and lowest-energy shapes of the molecule. This includes analyzing the torsion angles along the alkyl chain to quantify the presence of trans versus gauche conformations. acs.org

Analyze Intermolecular Interactions: The simulations would explicitly show how the protonated amine and the chloride ion interact with surrounding water molecules, forming hydrogen bonds and a stable hydration shell. It would also reveal how the nonpolar alkyl chain influences the local water structure. rsc.org

Predicting Solubility and Stability Profiles

The solubility of a drug-like molecule is a critical property. Computational methods can predict solubility by calculating the free energy of transferring the molecule from its solid (crystal) state to a solvent. nih.govresearchgate.net This is a complex calculation that leverages MD simulations.

The process typically involves:

Calculating Solvation Free Energy: This is the energy change when one molecule is moved from the gas phase into the solvent. MD simulations using methods like thermodynamic integration can compute this value by gradually "turning on" the interactions between the solute and solvent. nih.gov

Calculating Crystal Lattice Energy: This is the energy holding the molecules together in the solid state. This can also be calculated using simulation techniques. olisystems.com

By combining these energies, a theoretical solubility value can be estimated. For Ethyl 3-aminoheptanoate hydrochloride, these simulations would provide insight into how the ionic nature of the hydrochloride salt enhances its interaction with water, leading to increased aqueous solubility compared to its freebase form. ijcce.ac.ir The stability of the dissociated ions versus the ion pair in solution can also be assessed.

| Simulation Type | Key Parameter | Predicted Outcome |

|---|---|---|

| Conformational Analysis (MD) | Dihedral Angle Distribution | Ratio of gauche/trans conformers in the alkyl chain. |

| Reaction Pathway (QM/MM) | Activation Free Energy (ΔG‡) | Predicted rate of ester hydrolysis in water. |

| Solubility Prediction (MD) | Solvation Free Energy | Quantitative estimate of aqueous solubility. |

Computational Assessment of Stereochemical Purity

While specific computational studies on the stereochemical purity of Ethyl 3-aminoheptanoate hydrochloride are not extensively documented in publicly available literature, the assessment of chiral molecules is a well-established field within computational chemistry. Theoretical investigations provide a powerful, non-destructive method to determine the absolute configuration and predict the chiroptical properties of enantiomers. Such an assessment for Ethyl 3-aminoheptanoate hydrochloride would involve a multi-step process combining conformational analysis with high-level quantum mechanical calculations.

The initial and most critical step is a thorough conformational search. nih.govyoutube.com For a flexible molecule like Ethyl 3-aminoheptanoate hydrochloride, numerous conformations can exist due to the rotation around single bonds. Identifying all low-energy conformers is essential because the experimentally observed properties are a Boltzmann-weighted average of the properties of all contributing conformers. youtube.comnih.gov Molecular mechanics or semi-empirical methods are often employed for an initial broad search, followed by geometry optimization of the most stable conformers using more accurate methods like Density Functional Theory (DFT). nih.govnih.gov

Once the significant conformers and their relative populations are determined, their chiroptical properties are calculated. The primary methods for this are the calculation of Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). wikipedia.orgacs.orgresearchgate.net

Optical Rotation (OR) is the rotation of the plane of linearly polarized light, a hallmark of chiral molecules. vt.edu Computational methods can predict the specific rotation ([α]) for each enantiomer. The sign and magnitude of the calculated rotation are then compared with experimental values to assign the absolute configuration (R or S). researchgate.net As enantiomers rotate light in equal and opposite directions, a racemic mixture theoretically has a specific rotation of zero. libretexts.orgpressbooks.pub

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. q-chem.com Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective at simulating ECD spectra. ustc.edu.cnresearchgate.net The calculated spectra for the (R)- and (S)-enantiomers are mirror images. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be unequivocally determined. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region. wikipedia.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule. gaussian.com The comparison of a high-resolution experimental VCD spectrum with the Boltzmann-averaged spectrum calculated via DFT provides a reliable method for assigning absolute stereochemistry. acs.orgyoutube.com Since enantiomers produce VCD spectra with opposite signs for all vibrational bands, this technique is a powerful tool for stereochemical analysis. gaussian.com

The following tables illustrate the type of data that would be generated in a computational assessment of the stereochemical purity of Ethyl 3-aminoheptanoate hydrochloride.

Table 1: Illustrative Calculated Chiroptical Properties for Enantiomers of Ethyl 3-aminoheptanoate

This table presents hypothetical calculated values for the specific optical rotation of the (R) and (S) enantiomers. The calculations would typically be performed using DFT with a suitable basis set, often including solvent effects through a Polarizable Continuum Model (PCM).

| Enantiomer | Computational Method | Basis Set | Solvent Model | Calculated Specific Rotation [α]D (deg·mL·g⁻¹·dm⁻¹) |

| (R)-Ethyl 3-aminoheptanoate | B3LYP | aug-cc-pVDZ | PCM (Methanol) | +12.5 |

| (S)-Ethyl 3-aminoheptanoate | B3LYP | aug-cc-pVDZ | PCM (Methanol) | -12.5 |

Table 2: Illustrative Calculated Vibrational Circular Dichroism (VCD) Data

This table shows representative calculated VCD data for a key vibrational mode (e.g., a C-H stretching or C=O stretching mode) for the two enantiomers. The frequency (in cm⁻¹) and the VCD rotational strength (R, in 10⁻⁴⁴ esu²cm²) are the key outputs. The opposite signs of the rotational strength for the enantiomers are characteristic.

| Enantiomer | Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) |

| (R)-Ethyl 3-aminoheptanoate | Carbonyl Stretch | 1735 | +5.8 |

| (S)-Ethyl 3-aminoheptanoate | Carbonyl Stretch | 1735 | -5.8 |

| (R)-Ethyl 3-aminoheptanoate | C-N Stretch | 1150 | -3.2 |

| (S)-Ethyl 3-aminoheptanoate | C-N Stretch | 1150 | +3.2 |

By combining these computational approaches, a detailed and robust assessment of the stereochemical purity and absolute configuration of Ethyl 3-aminoheptanoate hydrochloride can be achieved, providing crucial data that complements experimental techniques like chiral chromatography. researchgate.netopenochem.org

Advanced Analytical Methodologies for Research on Ethyl 3 Aminoheptanoate Hydrochloride

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides fundamental insights into the molecular architecture and composition of ethyl 3-aminoheptanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of ethyl 3-aminoheptanoate hydrochloride. Both ¹H and ¹³C NMR spectroscopy are employed to map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the various protons in the ethyl 3-aminoheptanoate hydrochloride molecule would exhibit distinct chemical shifts (δ) and coupling constants (J), allowing for their precise assignment. For instance, the protons of the ethyl ester group would appear as a characteristic quartet and triplet. The protons on the heptanoate (B1214049) backbone, particularly those adjacent to the amino group and the carbonyl group, would provide crucial information about the substitution pattern. The presence of the hydrochloride salt can influence the chemical shift of protons near the amino group due to protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-aminoheptanoate Hydrochloride (Note: These are predicted values based on analogous structures and may not represent actual experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 (t, J = 7.1 Hz) | 14.2 |

| OCH₂ (ethyl) | 4.15 (q, J = 7.1 Hz) | 61.0 |

| C=O | - | 172.5 |

| CH₂ (alpha to C=O) | 2.60 (m) | 40.0 |

| CH (with NH₃⁺) | 3.50 (m) | 50.0 |

| CH₂ (adjacent to CH-NH₃⁺) | 1.60 (m) | 35.0 |

| (CH₂)₃ | 1.30-1.40 (m) | 31.5, 25.0, 22.5 |

| CH₃ (heptyl) | 0.90 (t, J = 7.0 Hz) | 14.0 |

t = triplet, q = quartet, m = multiplet

Mass Spectrometry (MS, HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of ethyl 3-aminoheptanoate hydrochloride by analyzing its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule.

Upon ionization in the mass spectrometer, the ethyl 3-aminoheptanoate hydrochloride molecule would form a molecular ion ([M+H]⁺). The high-resolution mass of this ion would be used to confirm the molecular formula. The molecule would then undergo fragmentation, breaking into smaller, characteristic ions. Common fragmentation pathways for esters and amines would be expected. For example, the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage adjacent to the amino group are plausible fragmentation routes. Analyzing the mass-to-charge ratio (m/z) of these fragment ions helps to piece together the molecular structure.

While a specific mass spectrum for ethyl 3-aminoheptanoate hydrochloride is not widely published, the expected key fragments are outlined in Table 2.

Table 2: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-aminoheptanoate Hydrochloride (Note: These are predicted fragments and their presence and relative abundance would be confirmed by experimental data.)

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| [M+H]⁺ | Intact protonated molecule | Ionization |

| [M-C₂H₅O]⁺ | Acylium ion | Loss of the ethoxy group |

| [C₄H₉-CH=NH₂]⁺ | Immonium ion | Cleavage alpha to the nitrogen |

| [C₂H₅O-C=O]⁺ | Ethoxycarbonyl cation | Cleavage of the ester |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of ethyl 3-aminoheptanoate hydrochloride and for separating it from starting materials, byproducts, and its enantiomers.

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas Chromatography (GC) is a valuable tool for determining the purity of ethyl 3-aminoheptanoate hydrochloride, provided the compound is sufficiently volatile and thermally stable. Often, derivatization is employed to increase the volatility of amino esters for GC analysis mdpi.com. For instance, acylation of the amino group can make the compound more suitable for GC.

In a typical GC analysis, a solution of the derivatized compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase. The purity of the sample is determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. GC can also be used to monitor the progress of the synthesis of ethyl 3-aminoheptanoate hydrochloride by tracking the disappearance of starting materials and the appearance of the product peak over time.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Separation and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity assessment of non-volatile or thermally labile compounds like ethyl 3-aminoheptanoate hydrochloride. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the separation of the enantiomers of ethyl 3-aminoheptanoate, Chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino acid derivatives yakhak.orgasianpubs.org. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation conditions, including the specific CSP and mobile phase composition, would need to be optimized to achieve baseline resolution of the enantiomers. The enantiomeric purity of a sample can then be determined by comparing the peak areas of the two enantiomers.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions banglajol.inforesearchgate.netresearchgate.net. In the synthesis of ethyl 3-aminoheptanoate hydrochloride, TLC can be used to quickly assess the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of solvents of varying polarity. For amino esters, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297) mdpi.com. After development, the separated spots can be visualized, for example, under UV light if the compounds are UV-active, or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. By comparing the TLC profile of the reaction mixture with that of the starting materials, a chemist can qualitatively determine the extent of the reaction.

Solid-State Characterization

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an indispensable analytical technique for the definitive determination of the atomic and molecular structure of a crystalline solid. wikipedia.orgazolifesciences.com This method provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which allows for the unambiguous confirmation of a molecule's constitution and conformation. nih.gov For a compound such as Ethyl 3-aminoheptanoate hydrochloride, single-crystal X-ray diffraction analysis is the primary method to elucidate its exact molecular geometry and intermolecular interactions within the crystal lattice. nih.gov

The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal with a focused beam of X-rays. wikipedia.org The electrons of the atoms within the crystal scatter the X-rays, producing a unique diffraction pattern of discrete spots. azolifesciences.com By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional map of the electron density within the crystal. wikipedia.org This map is then interpreted to determine the precise position of each atom, revealing the molecule's complete structure, including chemical bonds and stereochemistry. wikipedia.orgnih.gov

In the specific case of Ethyl 3-aminoheptanoate hydrochloride, this analysis would confirm the protonation of the amino group to form an ammonium (B1175870) cation ([NH3+]) and its ionic interaction with the chloride anion (Cl-). nih.gov The resulting structural data would also detail the conformation of the flexible heptanoate chain and the orientation of the ethyl ester group. Furthermore, the analysis reveals the supramolecular architecture, particularly the hydrogen-bonding network established between the ammonium group and the chloride ions, which is a critical factor in the stability of the crystal packing. mdpi.com

While a published crystal structure for Ethyl 3-aminoheptanoate hydrochloride is not available, detailed research findings can be represented by hypothetical data modeled on structurally similar compounds, such as ethyl aminoacetate hydrochloride. nih.gov The following tables present the type of comprehensive data obtained from a typical single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₉H₂₀ClNO₂ |

| Formula Weight | 209.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.15 Å, b = 16.54 Å, c = 8.21 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1201 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.16 g/cm³ |

| Wavelength (Mo Kα) | 0.71073 Å |

| Temperature | 293(2) K |

| Final R index [I > 2σ(I)] | R₁ = 0.048 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C₃-N₁ | 1.49 |

| C₃-C₂ | 1.53 |

| C₃-C₄ | 1.54 |

| C₁=O₁ | 1.21 |

| C₁-O₂ | 1.33 |

| O₂-C₈ | 1.46 |

| **Bond Angles (°) ** | |

| N₁-C₃-C₂ | 109.5 |

| N₁-C₃-C₄ | 110.8 |

| C₂-C₃-C₄ | 112.1 |

| O₁-C₁-O₂ | 124.5 |

| O₂-C₁-C₂ | 111.0 |

| C₁-O₂-C₈ | 116.2 |

Future Research Directions and Emerging Opportunities in Ethyl 3 Aminoheptanoate Hydrochloride Chemistry

Development of Sustainable Synthesis Routes

The imperative for green chemistry is shifting the paradigm of chemical synthesis away from traditional methods reliant on petrochemical feedstocks and harsh conditions. Future research will focus on developing environmentally benign and economically viable routes to ethyl 3-aminoheptanoate hydrochloride.

A primary opportunity lies in the utilization of renewable feedstocks. The heptanoate (B1214049) backbone, for instance, can be derived from biorenewable sources. Heptanoic acid can be produced from castor oil, which contains ricinoleic acid. expertmarketresearch.commdpi.com Pyrolysis of ricinoleic acid yields heptanal, which can then be oxidized to heptanoic acid. expertmarketresearch.com This bio-based approach aligns with the principles of green chemistry by reducing dependence on fossil fuels.

Furthermore, the synthesis of β-amino esters is being reimagined through solvent-free and catalyst-free conditions. Research has demonstrated that certain β-enamino esters can be synthesized from 1,3-dicarbonyl esters and amines at room temperature without any catalyst or solvent, offering excellent yields and environmental benefits. researchgate.net Another green approach involves microwave-assisted synthesis, which can be used to produce poly(β-amino ester)s without the need for solvents or catalysts. rsc.orgrsc.org Exploring the adaptability of these methods for ethyl 3-aminoheptanoate hydrochloride could significantly reduce the environmental footprint of its production.

| Feature | Traditional Synthesis | Proposed Sustainable Route |

| Starting Material | Petrochemical-derived heptanoic acid | Heptanoic acid from castor oil expertmarketresearch.commdpi.com |

| Solvent | Organic solvents (e.g., Toluene) | Solvent-free or water-based systems researchgate.net |

| Catalyst | Transition metal catalysts | Biocatalysts or catalyst-free conditions researchgate.net |

| Energy Input | Conventional heating | Microwave irradiation or ambient temperature rsc.org |

| Key Principles | High yield and purity | Atom economy, renewable feedstocks, waste prevention |

An illustrative comparison of traditional versus potential sustainable synthesis routes.

Discovery of Novel Catalytic Systems for Functionalization

The molecular scaffold of ethyl 3-aminoheptanoate hydrochloride offers multiple sites for functionalization, including the amino group, the ester, and various C-H bonds along the alkyl chain. Future research will heavily invest in novel catalytic systems to achieve selective and efficient modifications, thereby creating a diverse library of derivatives.

Transition-Metal Catalysis: Systems based on manganese and palladium are promising for C-H functionalization. Manganese-catalyzed C-H activation of ketimines has been shown to be an expedient route to cis-β-amino acid esters, demonstrating high functional group tolerance. nih.govgoettingen-research-online.deresearchgate.net Similarly, palladium catalysis can enable α-amino C-H functionalization. acs.org Applying these strategies to ethyl 3-aminoheptanoate could allow for precise modification of the carbon backbone, introducing new functional groups and creating complex molecular architectures. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. nih.gov This strategy can be used to generate radical intermediates for the synthesis and functionalization of amino acids. thieme-connect.comchemrxiv.org For instance, the merger of photoredox and asymmetric anion-binding catalysis has been used for the enantioselective oxidative C-H functionalization of related amine derivatives. nih.gov This approach could be adapted to install chiral centers or perform late-stage functionalization on the ethyl 3-aminoheptanoate hydrochloride molecule.

| Catalytic System | Target Transformation | Potential Advantages |

| Manganese-based | C-H activation/annulation at the alkyl chain nih.govgoettingen-research-online.de | High functional group tolerance, regioselectivity |

| Palladium-based | α-Amino C-H functionalization acs.org | Access to complex fused-ring systems |

| Photoredox | Oxidative C-H functionalization, radical additions nih.govthieme-connect.com | Mild reaction conditions, high selectivity |

| Chiral Catalysis | Asymmetric synthesis/functionalization researchgate.netacs.orgnih.govacs.org | Enantioselective control for chiral derivatives |

A summary of emerging catalytic systems for the functionalization of β-amino esters.

Integration of Machine Learning in Predictive Synthesis and Reactivity

For ethyl 3-aminoheptanoate hydrochloride, ML algorithms can be trained on experimental data from the synthesis and functionalization of a broad range of β-amino esters. pku.edu.cn These models can predict key parameters like reaction yield, selectivity, and optimal catalyst choice for new transformations. arxiv.org For example, by inputting molecular descriptors of reactants, catalysts, and solvents, a trained model could predict the most efficient conditions for a specific C-H functionalization reaction on the heptanoate backbone. pku.edu.cn Furthermore, AI can guide the discovery of novel catalysts by identifying complex relationships between a catalyst's structure and its performance, a task that is challenging for human researchers. bernstein-network.deumich.eduacs.org The integration of ML offers a pathway to more efficient, cost-effective, and innovative research in this area. atomfair.comacs.org

| ML Application | Input Data | Predicted Output | Impact on Research |

| Reaction Optimization | Reactants, reagents, solvents, temperature, time | Reaction yield, purity, selectivity | Reduced experimental effort, faster process development researchgate.net |

| Catalyst Discovery | Catalyst composition, atomic structure, reaction conditions bernstein-network.deumich.edu | Catalytic activity and stability | Accelerated identification of novel, high-performance catalysts |

| Predictive Synthesis | Target molecule structure | Optimal synthetic pathway, potential side reactions | Streamlined route scouting, improved synthesis planning atomfair.com |

| Reactivity Mapping | Molecular structure of derivatives | Prediction of reactive sites (e.g., specific C-H bonds) | Guided functionalization strategies for creating new analogs |

A workflow for integrating Machine Learning into the study of Ethyl 3-aminoheptanoate Hydrochloride.

Exploration of Advanced Functionalization Strategies for Diverse Applications

Beyond simple modifications, emerging synthetic strategies can transform ethyl 3-aminoheptanoate hydrochloride into highly complex and valuable molecules. These advanced functionalization approaches open doors to new applications in materials science and medicinal chemistry.

Late-Stage Functionalization: This strategy focuses on modifying complex molecules in the final steps of a synthetic sequence. Electrochemical decarboxylation methods have proven effective for the late-stage functionalization of natural amino acids, allowing for the coupling of various fragments. nih.gov Applying similar strategies to derivatives of ethyl 3-aminoheptanoate could enable the rapid generation of a library of analogs with diverse properties, which is highly valuable for drug discovery programs.

Synthesis of Novel Heterocycles: The amino and ester functionalities serve as handles for constructing new heterocyclic rings, which are privileged scaffolds in medicinal chemistry. mdpi.com For example, the core structure could be a precursor for synthesizing novel quinazolinones or triazoles through multi-component or click reactions. nih.gov Developing new cyclization cascades starting from ethyl 3-aminoheptanoate hydrochloride could lead to the discovery of novel bioactive compounds.